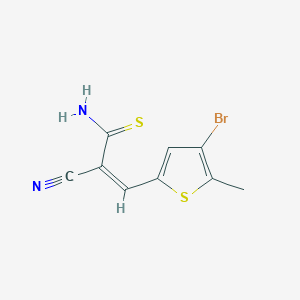

3-(4-溴-5-甲基-2-噻吩基)-2-氰基-2-丙烯硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide" is a polyfunctional thiophene derivative, exhibiting a unique combination of functionalities that contribute to its diverse chemical behavior and properties. The interest in such compounds largely stems from their potential in various fields, including material science and pharmaceuticals, due to their photophysical and electronic properties.

Synthesis Analysis

The synthesis of polyfunctional thiophene derivatives, such as "3-(4-bromo-5-methyl-2-thienyl)-2-cyano-2-propenethioamide", involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, resulting in 5-acyl-2-amino-3-cyanothiophenes as the sole products. This process allows for the introduction of various substituents onto the thiophene ring, enabling the fine-tuning of the compound's properties for specific applications (Lugovik et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives significantly influences their optoelectronic properties. Studies involving computational and experimental investigations have shown that these compounds populate an intramolecular charge-transfer (ICT) Franck-Condon state upon absorption of light, with emissions occurring from a twisted ICT minimum. Such insights help understand the relationship between molecular structure and photophysical properties, guiding the design of materials with desired optical characteristics (Lugovik et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, enabling the synthesis of a wide array of functionalized compounds. For instance, the cross-coupling reactions of thiophenes with haloacetophenones or halides under specific conditions can lead to the formation of compounds with diverse functional groups, which significantly affect their chemical reactivity and interaction with other molecules. These reactions are crucial for tailoring the properties of thiophene-based compounds for specific applications (Yin et al., 2008).

科学研究应用

合成与杂环化合物形成

对包括噻吩稠合杂环在内的杂环化合物的合成研究表明,类似于3-(4-溴-5-甲基-2-噻吩基)-2-氰基-2-丙烯硫代酰胺的噻吩衍生物在创建不同的化学结构中很有用。例如,研究表明,可以通过取代噻吩的分子内杂环化合成噻吩稠合的五元和六元氮和氧杂环。这种方法为开发在制药和材料科学等各个领域具有潜在应用的新型化合物铺平了道路 (Acharya、Gautam 和 Ila,2017)。

聚合和材料科学

噻吩衍生物也是导致导电聚合物的聚合过程中的关键前体。对特定位置取代的茌三烯衍生物的研究探索了它们的聚合性和所得聚合物的性质。这些研究有助于推进材料科学,特别是在为电子学和光电子学开发新的导电材料方面。噻吩单元的改性和它们在聚合物中的引入可以显着影响所得材料的溶解性、电导率和整体性能 (Visy、Lukkari 和 Kankare,1994)。

抗癌研究

在抗癌研究的背景下对噻吩衍生物的探索已经发现了具有有希望的体外细胞毒活性的几种化合物。针对基于噻吩的化合物的 S-糖基和 S-烷基衍生物的合成策略导致了具有显着抗癌特性的分子的鉴定。这些发现突出了噻吩衍生物在开发新的抗癌剂中的潜力,为药物化学中正在进行的寻找各种癌症类型的有效治疗方法的努力做出了贡献 (Saad 和 Moustafa,2011)。

光致变色和磁性材料

在多功能材料领域,研究表明噻吩衍生物可以成为合成表现出光致变色和慢磁弛豫等独特性质的化合物的组成部分。这些材料因其在数据存储、传感器和可切换设备中的潜在应用而受到关注。单核双噻吩乙烯-钴(II)配合物的合成揭示了不仅显示出场致慢磁弛豫,还显示出光致变色行为的化合物,突出了噻吩衍生物在材料科学中的多功能性 (Cao 等,2015)。

属性

IUPAC Name |

(Z)-3-(4-bromo-5-methylthiophen-2-yl)-2-cyanoprop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S2/c1-5-8(10)3-7(14-5)2-6(4-11)9(12)13/h2-3H,1H3,(H2,12,13)/b6-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYHCKCYWFOWNK-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C=C(C#N)C(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)

![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)

![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)

![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)

![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)

![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)

![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)